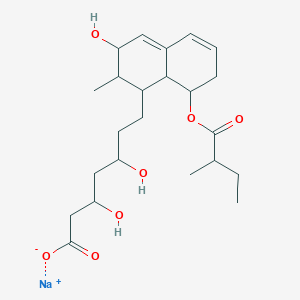![molecular formula C16H15NO2 B12291992 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate CAS No. 61053-86-9](/img/structure/B12291992.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl ester is a chemical compound with the molecular formula C16H15NO2 It is a derivative of cyanic acid and is characterized by the presence of a phenyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyanic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl ester typically involves the reaction of cyanic acid with 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include cyanic acid and the corresponding phenol derivative. The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of cyanic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl ester may involve more efficient and scalable methods. These methods could include continuous flow processes and the use of advanced catalytic systems to enhance yield and purity. The industrial production also focuses on minimizing byproducts and optimizing reaction conditions to ensure cost-effectiveness and sustainability .
化学反応の分析
Types of Reactions
Cyanic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, reduction may produce alcohols, and substitution reactions can result in a variety of substituted esters .
科学的研究の応用
Cyanic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of cyanic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cyanic acid and the corresponding phenol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to cyanic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl ester include other cyanic acid esters and phenyl esters. Examples include:
- Cyanic acid, phenyl ester
- Cyanic acid, 4-methylphenyl ester
- Cyanic acid, 4-chlorophenyl ester
Uniqueness
What sets cyanic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl ester apart is its specific structural configuration, which imparts unique chemical properties and reactivity. The presence of the 4-hydroxyphenyl group and the 1-methylethyl substituent can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
特性
IUPAC Name |
[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] cyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(2,12-3-7-14(18)8-4-12)13-5-9-15(10-6-13)19-11-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQWUKWLFJKOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612965 |
Source


|
| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61053-86-9 |
Source


|
| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6,7-diacetyloxy-2-[[6-acetyloxy-7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12291910.png)
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
![methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)
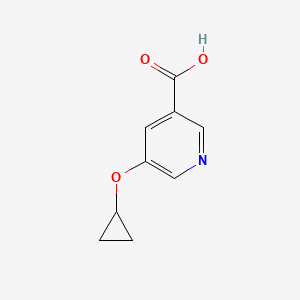
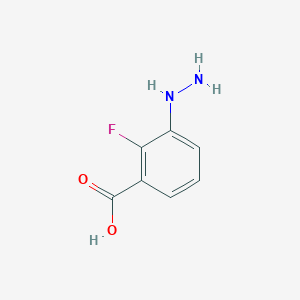

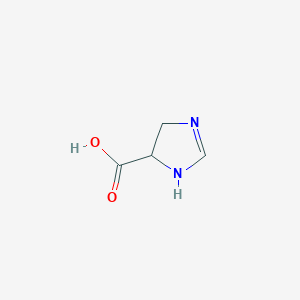

![[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B12291951.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B12291958.png)
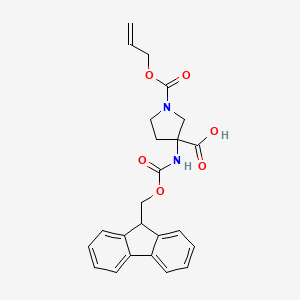
![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
